![molecular formula C10H14O4 B11769572 (3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11769572.png)
(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-(Methoxycarbonyl)bicyclo[410]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a methoxycarbonyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexene and methoxycarbonyl chloride.
Cyclization: The key step involves the cyclization of the intermediate to form the bicyclic structure. This is usually achieved through a Diels-Alder reaction or a similar cycloaddition reaction.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or enzymology.
類似化合物との比較
Similar Compounds
(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid: shares similarities with other bicyclic compounds like norbornane derivatives and bicyclo[2.2.1]heptane derivatives.
Norbornane Derivatives: These compounds have a similar bicyclic structure but may lack the methoxycarbonyl and carboxylic acid groups.
Bicyclo[2.2.1]heptane Derivatives: These compounds have a different ring structure but can undergo similar chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties. The presence of both methoxycarbonyl and carboxylic acid groups allows for a wide range of chemical transformations and applications.
特性
分子式 |
C10H14O4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
(3R,4R)-4-methoxycarbonylbicyclo[4.1.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c1-14-10(13)8-4-6-2-5(6)3-7(8)9(11)12/h5-8H,2-4H2,1H3,(H,11,12)/t5?,6?,7-,8-/m1/s1 |
InChIキー |
RXZSSYSIFDFUFX-DWYQZRHDSA-N |
異性体SMILES |
COC(=O)[C@@H]1CC2CC2C[C@H]1C(=O)O |
正規SMILES |
COC(=O)C1CC2CC2CC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


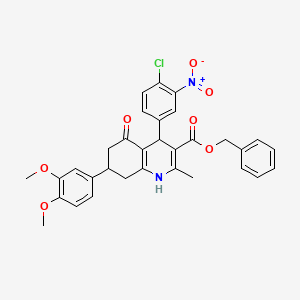
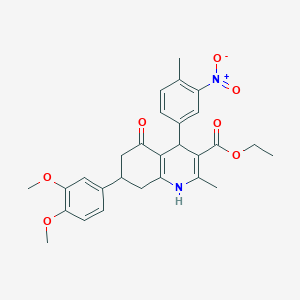
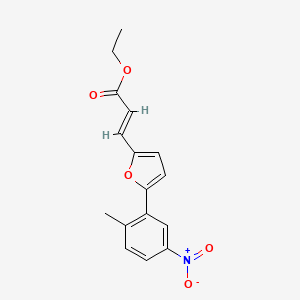
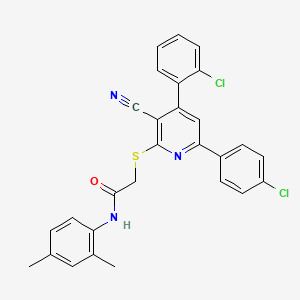
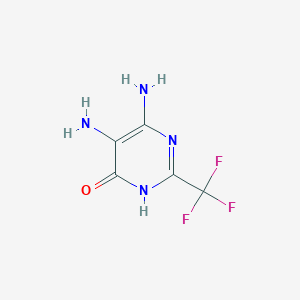
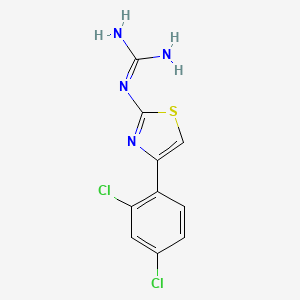
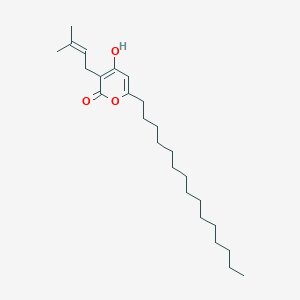
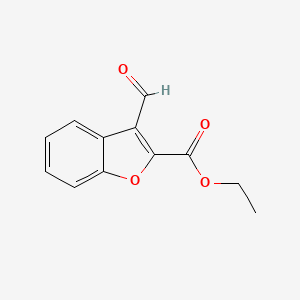
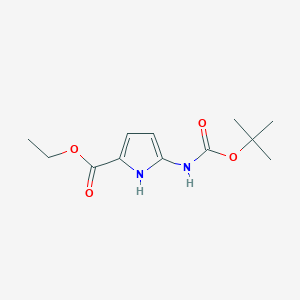
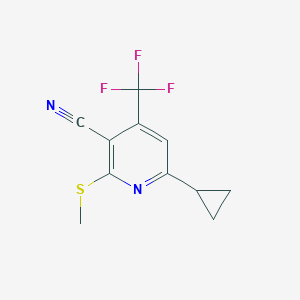
![3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769554.png)

![6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11769569.png)
![6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B11769578.png)
